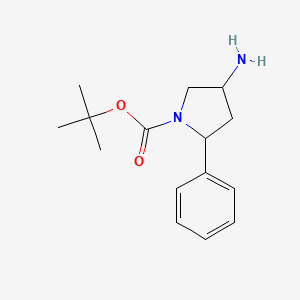
tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate is a research compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate involves several steps. One common method includes the use of LiHMDS, toluene, Pd2(dba)3.CHCl3, and P(tBu)3.HBF4 as reactants. The reaction is carried out at room temperature overnight, followed by extraction and purification steps to obtain the desired product with a yield of 83%.
Chemical Reactions Analysis
tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aldehydes, TBHP, and Bu4NI . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a valuable tool for studying the properties and reactions of pyrrolidine derivatives . Its unique structure allows for the exploration of various pharmacological and biochemical pathways, making it a crucial component in drug discovery and development .
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The versatility of the pyrrolidine scaffold allows for diverse biological activities, depending on the specific substituents and stereochemistry of the compound .
Comparison with Similar Compounds
tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share similar structural features but differ in their biological activities and applications. The unique combination of tert-butyl and phenyl groups in this compound contributes to its distinct properties and makes it a valuable compound for research .
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12(16)9-13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3 |
InChI Key |
IYVLABARZXDRKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















